molecular formula C58H58NiP2 B12940539 Ni(PPh3)2(4-tBustb)

Ni(PPh3)2(4-tBustb)

Cat. No.: B12940539
M. Wt: 875.7 g/mol
InChI Key: UHNQCUZJPUEUIV-SYVONOGFSA-N
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Description

The compound Ni(PPh3)2(4-tBustb) bis(triphenylphosphine)nickel(II) bromide , is a nickel-based complex that has gained significant attention in the field of catalysis. This compound is characterized by its stability and versatility, making it a valuable catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ni(PPh3)2(4-tBustb) typically involves the reaction of nickel(II) bromide with triphenylphosphine and 4-tert-butylstilbene. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature .

Industrial Production Methods

Industrial production of Ni(PPh3)2(4-tBustb) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ni(PPh3)2(4-tBustb) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Ni(PPh3)2(4-tBustb) include halides, amines, and other nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .

Major Products

The major products formed from reactions involving Ni(PPh3)2(4-tBustb) depend on the type of reaction and the reagents used. For example, in substitution reactions, the product will be a new nickel complex with the substituted ligand .

Mechanism of Action

The mechanism by which Ni(PPh3)2(4-tBustb) exerts its effects involves the coordination of the nickel center with various ligands. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the nickel center and its ability to undergo redox changes and ligand exchange .

Comparison with Similar Compounds

Similar Compounds

    Bis(triphenylphosphine)nickel(II) bromide: (NiBr2(PPh3)2)

    Bis(triphenylphosphine)nickel(II) chloride: (NiCl2(PPh3)2)

    Bis(triphenylphosphine)nickel(II) iodide: (NiI2(PPh3)2)

Uniqueness

Ni(PPh3)2(4-tBustb) is unique due to the presence of the 4-tert-butylstilbene ligand, which imparts additional stability and reactivity to the complex. This makes it a more versatile catalyst compared to other similar nickel complexes .

Properties

Molecular Formula

C58H58NiP2

Molecular Weight

875.7 g/mol

IUPAC Name

1-tert-butyl-4-[(E)-2-(4-tert-butylphenyl)ethenyl]benzene;nickel;triphenylphosphane

InChI

InChI=1S/C22H28.2C18H15P.Ni/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6;2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h7-16H,1-6H3;2*1-15H;/b8-7+;;;

InChI Key

UHNQCUZJPUEUIV-SYVONOGFSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Origin of Product

United States

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